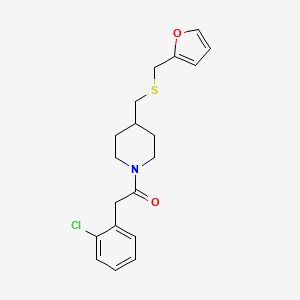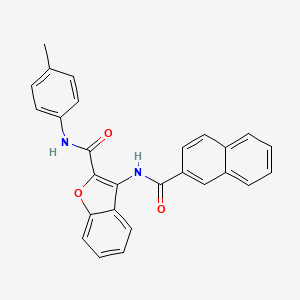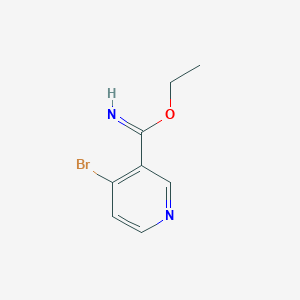![molecular formula C22H19N5O4S B2724261 6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852152-72-8](/img/no-structure.png)
6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a phenacylsulfanyl group, a triazol group, and a pyrimidinedione group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be cleaved under acidic conditions, or the triazol ring could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy and sulfanyl groups could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Biological Significance and Optical Sensing
Pyrimidine derivatives, including the compound , are known for their vast biological significance and applications in creating optical sensors. These compounds, due to their inherent heteroatoms, play a pivotal role in organic chemistry and medicinal applications. Pyrimidine derivatives are particularly intriguing due to their capability to form both coordination and hydrogen bonds, making them excellent candidates for optical sensing materials. Their biological and medicinal applications are broad, covering areas from sensing materials to therapeutic agents. The versatility of pyrimidine derivatives in forming complex structures with biological targets offers a pathway for novel therapeutic approaches and sensing technologies (Jindal & Kaur, 2021).
Anti-inflammatory Activities
The compound's framework, as part of the pyrimidine class, is associated with significant anti-inflammatory properties. Pyrimidines are aromatic heterocyclic compounds known for their pharmacological effects, including anti-inflammatory activities. These effects are attributed to their ability to inhibit the expression and activities of various inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha. The extensive research into the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives highlights the potential for developing new anti-inflammatory agents based on this chemical structure (Rashid et al., 2021).
Optoelectronic Material Development
Furthermore, the integration of pyrimidine and triazole moieties into π-extended conjugated systems has shown great value in the creation of novel optoelectronic materials. The compound's structure, bearing resemblance to functionalized pyrimidine derivatives, suggests potential applications in the development of materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent elements. This utility stems from the electronic properties of pyrimidine derivatives, which allow for significant flexibility in designing materials with desired optoelectronic characteristics (Lipunova et al., 2018).
Pharmacological Applications
The broad range of pharmacological activities of pyrimidine derivatives makes them promising scaffolds for the development of new biologically active compounds. These compounds are explored for their potential in addressing various health conditions, including viral, microbial, and fungal infections, as well as for their antitumor, antifungal, and antiparasitic properties. The systematic analysis of pyrimidine derivatives from a pharmacological perspective provides a foundation for the search for new, effective, and safe medicines, leveraging the pyrimidine core as a versatile and potent pharmacological scaffold (Chiriapkin, 2022).
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazole, which is synthesized from 3-methoxybenzaldehyde, phenacyl bromide, and thiosemicarbazide. The second intermediate is 6-(bromomethyl)-1H-pyrimidine-2,4-dione, which is synthesized from 6-chloromethyl-1H-pyrimidine-2,4-dione and sodium bromide. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "phenacyl bromide", "thiosemicarbazide", "6-chloromethyl-1H-pyrimidine-2,4-dione", "sodium bromide", "palladium catalyst" ], "Reaction": [ "Synthesis of 4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazole:", "Step 1: Dissolve 3-methoxybenzaldehyde (1.0 equiv), phenacyl bromide (1.2 equiv), and thiosemicarbazide (1.2 equiv) in ethanol.", "Step 2: Heat the mixture at reflux for 6 hours.", "Step 3: Cool the mixture to room temperature and filter the resulting solid.", "Step 4: Wash the solid with ethanol and dry under vacuum to obtain the intermediate 4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazole.", "Synthesis of 6-(bromomethyl)-1H-pyrimidine-2,4-dione:", "Step 1: Dissolve 6-chloromethyl-1H-pyrimidine-2,4-dione (1.0 equiv) and sodium bromide (1.2 equiv) in acetone.", "Step 2: Add a catalytic amount of palladium catalyst and stir the mixture at room temperature for 24 hours.", "Step 3: Filter the mixture and wash the resulting solid with acetone.", "Step 4: Dry the solid under vacuum to obtain the intermediate 6-(bromomethyl)-1H-pyrimidine-2,4-dione.", "Coupling of intermediates to form final product:", "Step 1: Dissolve 4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazole (1.0 equiv) and 6-(bromomethyl)-1H-pyrimidine-2,4-dione (1.2 equiv) in DMF.", "Step 2: Add a catalytic amount of palladium catalyst and stir the mixture at 80°C for 12 hours.", "Step 3: Cool the mixture to room temperature and filter the resulting solid.", "Step 4: Wash the solid with DMF and dry under vacuum to obtain the final product '6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione'." ] } | |
Numéro CAS |
852152-72-8 |
Formule moléculaire |
C22H19N5O4S |
Poids moléculaire |
449.49 |
Nom IUPAC |
6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19N5O4S/c1-31-17-9-5-8-16(12-17)27-19(10-15-11-20(29)24-21(30)23-15)25-26-22(27)32-13-18(28)14-6-3-2-4-7-14/h2-9,11-12H,10,13H2,1H3,(H2,23,24,29,30) |
Clé InChI |
WNKQKZXAOVTRDB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2724179.png)
![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)

![N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2724182.png)
![3-Iodo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2724184.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724185.png)
![tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2724186.png)


![4-Methyl-7-phenyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724195.png)
![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride](/img/structure/B2724197.png)

![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2724201.png)
